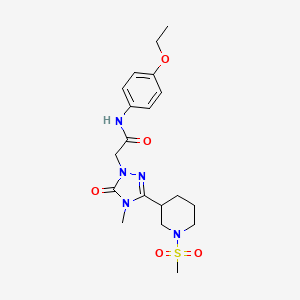

N-(4-ethoxyphenyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide

Description

N-(4-ethoxyphenyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide is a triazole-acetamide derivative characterized by a 1,2,4-triazole core substituted with a methylsulfonylpiperidin-3-yl group and a 4-ethoxyphenyl acetamide moiety. The compound’s synthesis likely follows routes similar to those of other triazole-acetamides, involving cyclization reactions and functional group modifications . Structural determination methods, such as X-ray crystallography refined via SHELXL , may be employed for its characterization.

Propriétés

IUPAC Name |

N-(4-ethoxyphenyl)-2-[4-methyl-3-(1-methylsulfonylpiperidin-3-yl)-5-oxo-1,2,4-triazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N5O5S/c1-4-29-16-9-7-15(8-10-16)20-17(25)13-24-19(26)22(2)18(21-24)14-6-5-11-23(12-14)30(3,27)28/h7-10,14H,4-6,11-13H2,1-3H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGJFNHOKEFMBET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)N(C(=N2)C3CCCN(C3)S(=O)(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(4-ethoxyphenyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide is a synthetic compound with potential therapeutic applications. This article aims to explore its biological activity based on available research findings.

Chemical Structure and Properties

The compound's structure consists of several functional groups that contribute to its biological activity. The presence of the triazole ring and the piperidine moiety suggests potential interactions with various biological targets, including enzymes and receptors.

Research indicates that compounds similar to this compound may exhibit their effects through:

- Enzyme Inhibition : Some studies have shown that derivatives of triazole compounds can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases .

- Receptor Binding : The piperidine structure may enhance binding affinity to various receptors involved in neurotransmission and pain pathways .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. A study reported moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, indicating potential use as an antibacterial agent .

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

| Other strains tested | Weak to Moderate |

Cholinesterase Inhibition

The compound has shown promising results in inhibiting cholinesterase enzymes, which are significant in the treatment of Alzheimer's disease. The IC50 values for AChE inhibition were reported in the range of 100–200 µM, suggesting moderate efficacy compared to known inhibitors like physostigmine .

Case Studies

Case Study 1: Neuroprotective Effects

In a preclinical study, derivatives of the compound were tested for neuroprotective effects in models of neurodegeneration. Results indicated that these compounds could reduce neuronal cell death induced by oxidative stress, highlighting their potential as neuroprotective agents .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of related triazole compounds. The study found that certain derivatives exhibited cytotoxic effects on cancer cell lines, suggesting that modifications in the side chains could enhance selectivity and potency against cancer cells .

Applications De Recherche Scientifique

Pharmacological Properties

The compound exhibits several pharmacological properties that make it a candidate for drug development:

a. Antimicrobial Activity

Research has indicated that derivatives of triazole compounds can exhibit antimicrobial properties. Triazoles are known for their ability to inhibit the growth of various bacteria and fungi, suggesting that N-(4-ethoxyphenyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide may share similar properties. Studies have shown that modifications to the triazole ring can enhance its efficacy against resistant strains of bacteria .

b. Anti-inflammatory Effects

Compounds containing piperidine and triazole structures have been studied for their anti-inflammatory effects. The presence of the methylsulfonyl group in this compound may contribute to its ability to modulate inflammatory pathways, potentially making it useful in treating conditions such as arthritis or other chronic inflammatory diseases .

c. Anticancer Potential

Recent studies have explored the anticancer properties of triazole derivatives. The compound's ability to inhibit specific cancer cell lines has been documented, suggesting that it may interfere with cancer cell proliferation and survival mechanisms. Further research is required to elucidate the specific pathways involved .

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of this compound in various applications:

Analyse Des Réactions Chimiques

Reactivity of the 1,2,4-Triazole Moiety

The partially saturated 1,2,4-triazole ring (4,5-dihydro-1H-1,2,4-triazol-5-one) undergoes reactions typical of triazole derivatives, including cyclization , alkylation , and nucleophilic substitution .

Key Reactions:

-

Oxidation : The 5-oxo group stabilizes the ring but may undergo further oxidation under strong acidic conditions (e.g., HNO₃), leading to ring-opening or hydroxylation .

-

Alkylation/Acylation : The N1-position of the triazole can react with alkyl halides or acyl chlorides in basic media (e.g., K₂CO₃/DMF), forming derivatives with modified biological activity .

-

Cycloaddition : The conjugated system may participate in [3+2] cycloadditions with dipolarophiles like nitriles or alkynes, forming fused heterocycles .

Acetamide Group Reactivity

The acetamide linker (-NHCO-) is susceptible to hydrolysis and nucleophilic attack :

Methylsulfonyl-Piperidine Modifications

The methylsulfonyl group (-SO₂Me) on the piperidine ring directs nucleophilic aromatic substitution (NAS) and reductive desulfonylation :

Example Reactions:

-

NAS with Amines :

Reacting with primary amines (e.g., NH₃/EtOH, 60°C) replaces the sulfonyl group, yielding piperidine-amine conjugates . -

Reductive Cleavage :

Using Zn/HCl reduces -SO₂Me to -SH, forming a thiol-piperidine derivative .

4-Ethoxyphenyl Substituent Reactivity

The ethoxy group undergoes O-dealkylation and electrophilic substitution :

| Reaction Type | Conditions | Product(s) | Reference |

|---|---|---|---|

| Demethylation | BBr₃, DCM, -78°C | Phenolic derivative | |

| Nitration | HNO₃/H₂SO₄, 0°C | 4-Ethoxy-3-nitrophenyl derivative |

Multi-Step Synthetic Pathways

Analogous compounds (e.g., triazolethiones) are synthesized via:

-

Hydrazinolysis : Conversion of esters to hydrazides (e.g., ethyl bromoacetate → hydrazide intermediate) .

-

Cyclization : Thiosemicarbazide intermediates cyclize in basic media to form triazole cores (52–88% yields) .

-

Sulfonylation : Piperidine rings are sulfonylated using methylsulfonyl chloride in anhydrous DCM .

Mechanistic Insights

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The target compound shares core structural motifs with several triazole-acetamide derivatives. Key analogs and their substituent variations are summarized below:

Pharmacological Activity

- Anti-Exudative Activity: Derivatives of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide demonstrated anti-exudative effects comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg doses . The target compound’s methylsulfonylpiperidine group could further modulate activity by improving tissue penetration.

- Anti-Inflammatory Potential: Pyrazole-substituted triazole-acetamides (e.g., ) show anti-inflammatory properties, suggesting the target compound may share similar mechanisms, such as cyclooxygenase inhibition .

Physicochemical and Pharmacokinetic Properties

- Solubility : The methylsulfonylpiperidine moiety in the target compound may enhance aqueous solubility compared to analogs with hydrophobic substituents (e.g., 4-methylphenyl in ) .

- Metabolic Stability : Sulfonyl groups (as in the target) generally reduce metabolic degradation compared to thioether-linked analogs (e.g., sulfanyl derivatives in ) .

- Bioavailability : The 4-ethoxyphenyl group could improve oral absorption relative to 2-ethoxyphenyl isomers (), as para-substitution often enhances membrane permeability .

Research Findings and Hypotheses

- Structural Insights : The piperidine ring in the target compound may facilitate binding to hydrophobic pockets in therapeutic targets, as seen in sulfonamide-containing drugs .

- Activity Predictions : Based on furan- and pyrazole-substituted triazoles (), the target compound is hypothesized to exhibit anti-exudative or anti-inflammatory activity with IC50 values in the low micromolar range.

- Synthetic Feasibility : Analogous compounds (e.g., ) were synthesized via cyclocondensation of thiosemicarbazides, suggesting a viable route for the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.